Product packaging for Cesium perfluoroheptanoate(Cat. No.:CAS No. 171198-24-6)

Cesium perfluoroheptanoate

Cat. No.: B062495
CAS No.: 171198-24-6
M. Wt: 495.96 g/mol
InChI Key: HWGNHDXQPMGZNI-UHFFFAOYSA-M
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Description

Cesium perfluoroheptanoate (CAS 171198-24-6) is a cesium salt of a perfluoroalkyl carboxylic acid (PFCA), classified among per- and polyfluoroalkyl substances (PFAS) . This specialized anionic fluorosurfactant is characterized by a fully fluorinated heptyl chain, granting it distinct properties such as high stability and significant surface activity. Primary Research Applications Mass Spectrometry of Biotherapeutics: This compound is used as a key additive in sample preparation for native electrospray ionization and ion mobility mass spectrometry (IMMS) to study the higher-order structure of proteins, including monoclonal antibodies (mAbs) . Its use helps maintain proteins in a near-native state during analysis, enabling researchers to probe subtle conformational differences, disulfide bond heterogeneity, and biophysical properties critical for the development of biosimilars and protein therapeutics . Fundamental Surfactant Studies: As a member of the perfluoroalkyl carboxylate homologues, it serves as a model compound for investigating the self-assembly, micellization behavior, and thermodynamic properties of fluorinated surfactants in aqueous solutions . Studies on such compounds help elucidate the effects of chain length and counterions (e.g., cesium) on critical micelle concentration (CMC) and aggregation. The compound's utility in structural biology and analytical chemistry stems from its ability to act as a volatile surfactant, facilitating the analysis of large biomolecules without persisting in the instrument. This compound is provided for research applications only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7CsF13O2 B062495 Cesium perfluoroheptanoate CAS No. 171198-24-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cesium;2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF13O2.Cs/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20;/h(H,21,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGNHDXQPMGZNI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Cs+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7CsF13O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382501
Record name Cesium perfluoroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171198-24-6
Record name Cesium perfluoroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Preparations of Cesium Perfluoroheptanoate

Established Synthetic Pathways for Cesium Perfluoroalkanoates

The synthesis of cesium perfluoroalkanoates, including cesium perfluoroheptanoate, primarily relies on well-established acid-base chemistry.

Neutralization of Perfluoroalkanoic Acids with Cesium Bases

The most direct and common method for the preparation of this compound is through the neutralization reaction between perfluoroheptanoic acid (PFHpA) and a suitable cesium base. This reaction is a standard acid-base neutralization, where the proton from the carboxylic acid group of PFHpA is transferred to the base, resulting in the formation of the cesium salt and a corresponding byproduct, typically water.

Common cesium bases employed in this synthesis include cesium carbonate (Cs₂CO₃) and cesium hydroxide (B78521) (CsOH). The choice of base can influence the reaction conditions and the nature of the byproducts.

Reaction with Cesium Carbonate:

When cesium carbonate is used, the reaction with perfluoroheptanoic acid proceeds as follows:

2 CF₃(CF₂)₅COOH + Cs₂CO₃ → 2 CF₃(CF₂)₅COOCs + H₂O + CO₂

This reaction is often favored due to the ease of handling solid cesium carbonate and the straightforward removal of the gaseous carbon dioxide byproduct, which drives the reaction to completion.

Reaction with Cesium Hydroxide:

Alternatively, cesium hydroxide can be used, following this reaction scheme:

CF₃(CF₂)₅COOH + CsOH → CF₃(CF₂)₅COOCs + H₂O

This reaction is also highly efficient, yielding only water as a byproduct, which can be readily removed.

The progress of the neutralization reaction can be monitored by measuring the pH of the reaction mixture. The reaction is typically considered complete when a neutral pH is achieved, indicating that all the perfluoroheptanoic acid has been consumed.

Comparison of Solvent Systems for this compound Synthesis

The choice of solvent is a critical parameter in the synthesis of this compound, as it influences the solubility of reactants, the reaction rate, and the ease of product isolation. A suitable solvent should dissolve the reactants to a sufficient extent to allow the reaction to proceed efficiently, while also facilitating the precipitation or crystallization of the product upon completion of the reaction or a change in conditions.

Several types of solvents can be considered for this synthesis, with their selection depending on the specific cesium base used and the desired workup procedure.

Aqueous Systems: Water is a common solvent for the neutralization reaction, particularly when using cesium hydroxide. Perfluoroheptanoic acid has some solubility in water, which can be enhanced by the formation of the cesium salt as the reaction progresses. The product, this compound, is also soluble in water. This necessitates a subsequent step, such as evaporation of the water, to isolate the solid salt.

Alcoholic Solvents: Alcohols, such as ethanol (B145695) or methanol (B129727), can also be employed as reaction media. These solvents offer good solubility for both perfluoroheptanoic acid and cesium salts. The use of alcoholic solvents may be advantageous for subsequent purification steps, as the solubility of the product can be manipulated by the addition of a less polar co-solvent to induce crystallization.

Aprotic Polar Solvents: Solvents like acetone (B3395972) or acetonitrile (B52724) could potentially be used. These solvents can dissolve the reactants and may offer advantages in terms of reaction kinetics or product isolation.

The optimal solvent system is one that provides a balance between reactant solubility and the ease of isolating a pure product. The following table summarizes the general characteristics of different solvent systems for the synthesis of this compound.

Solvent SystemReactant SolubilityProduct IsolationConsiderations
WaterGood for CsOH, moderate for PFHpARequires evaporationEnvironmentally benign, but energy-intensive for solvent removal.
Alcohols (e.g., Ethanol, Methanol)GoodCrystallization by anti-solvent additionGood solvating power, allows for controlled precipitation.
Aprotic Polar Solvents (e.g., Acetone)Moderate to GoodEvaporation or anti-solvent additionMay offer different reactivity profiles.

Purification Techniques for High-Purity this compound

Obtaining high-purity this compound is essential for its use in research and potential applications. The primary methods for purifying the crude product obtained from synthesis are recrystallization and vacuum drying.

Recrystallization Protocols

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

The key to a successful recrystallization is the selection of an appropriate solvent or solvent system. An ideal recrystallization solvent should:

Dissolve the compound sparingly or not at all at room temperature.

Dissolve the compound completely at an elevated temperature.

Dissolve impurities well at all temperatures or not at all.

Be chemically inert towards the compound.

Be sufficiently volatile to be easily removed from the purified crystals.

For this compound, a polar solvent or a mixture of solvents is likely to be effective, given the ionic nature of the salt. Potential solvent systems for the recrystallization of this compound are outlined in the table below.

Solvent/Solvent SystemRationale
WaterDue to the ionic nature of the salt, it is expected to be soluble in hot water and less soluble in cold water.
Ethanol/WaterA mixture of ethanol and water can be fine-tuned to achieve the desired solubility profile.
Acetone/Hexane (B92381)A polar solvent like acetone to dissolve the salt, followed by the addition of a non-polar anti-solvent like hexane to induce crystallization.

The general procedure for recrystallization involves dissolving the crude this compound in a minimal amount of the chosen hot solvent, filtering the hot solution to remove any insoluble impurities, allowing the filtrate to cool slowly to promote the formation of well-defined crystals, collecting the crystals by filtration, and washing them with a small amount of cold solvent to remove any adhering mother liquor.

Vacuum Drying Methodologies

After recrystallization and filtration, the purified crystals of this compound will still contain residual solvent. Vacuum drying is a gentle and effective method for removing this solvent without decomposing the compound.

The process involves placing the crystalline solid in a vacuum oven, which is then evacuated to a low pressure. The reduced pressure lowers the boiling point of the solvent, allowing it to evaporate at a lower temperature than it would at atmospheric pressure. This is particularly important for temperature-sensitive compounds.

The effectiveness of vacuum drying depends on several factors:

Temperature: The temperature should be high enough to facilitate solvent evaporation but low enough to prevent any thermal degradation of the this compound.

Pressure: A lower pressure will result in a lower boiling point for the solvent and faster drying.

Time: The drying time will depend on the amount of solvent to be removed, the temperature, and the pressure.

A typical vacuum drying protocol for an inorganic salt like this compound would involve drying at a moderately elevated temperature (e.g., 40-60 °C) under a high vacuum (e.g., <10 mbar) until a constant weight is achieved, indicating that all the solvent has been removed.

Strategies for Designing Structurally Modified Perfluoroheptanoates

The structural modification of perfluoroheptanoates opens up avenues for tuning their physical and chemical properties for specific applications. These modifications can be targeted at either the perfluoroalkyl chain or the carboxylate head group.

Strategies for modifying the perfluoroalkyl chain are challenging due to the high strength of the carbon-fluorine bond, which makes the chain relatively inert. However, synthetic routes starting from smaller fluorinated building blocks or the introduction of functional groups at specific positions before the final perfluorination step could be explored.

More accessible are modifications involving the carboxylate group of perfluoroheptanoic acid. The carboxylic acid functionality serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a range of perfluoroheptanoate derivatives. These derivatives, upon reaction with a cesium base, would yield structurally modified cesium perfluoroheptanoates.

Some potential strategies for structural modification include:

Esterification: Reaction of perfluoroheptanoic acid with various alcohols in the presence of an acid catalyst can produce a wide array of perfluoroheptanoate esters. These esters could then be hydrolyzed to the corresponding modified carboxylic acids before forming the cesium salt.

Amidation: Conversion of perfluoroheptanoic acid to its acid chloride or activation with a coupling agent allows for the formation of amides upon reaction with primary or secondary amines.

Reduction: The carboxylic acid group can be reduced to a primary alcohol, which can then be further functionalized.

These synthetic transformations allow for the introduction of different functional groups and structural motifs onto the perfluoroheptanoate backbone, leading to new compounds with potentially altered properties such as solubility, thermal stability, and coordinating ability.

Branched Perfluorinated Chain Derivatives

The synthesis of perfluoroalkyl carboxylic acids with branched chains is a known strategy to modify the physicochemical properties of these compounds. Historically, electrochemical fluorination has been a method that can produce a mixture of linear and branched isomers. frontiersin.orgnih.gov This process, however, often results in a complex mixture that requires separation.

Modern synthetic approaches for creating specific branched perfluoroalkyl compounds often involve multi-step processes starting from specifically designed hydrocarbon precursors. These precursors are then subjected to fluorination reactions. For instance, the synthesis of perfluoro-3-methylheptanoic acid and perfluoro-4-methyloctanoic acid has been reported for use as analytical standards. The general approach involves the synthesis of a hydrocarbon backbone with the desired branching, followed by a fluorination process.

However, specific synthetic routes documented in peer-reviewed literature for the targeted synthesis of branched-chain derivatives of perfluoroheptanoic acid, which could then be converted to this compound, are not readily found.

Introduction of Heteroatoms into Fluorocarbon Chains

The incorporation of heteroatoms, most commonly oxygen to form ether linkages, into fluorocarbon chains is a significant area of research aimed at developing alternatives to long-chain perfluoroalkyl substances with potentially different environmental and toxicological profiles. These ether-containing fluorinated compounds are often synthesized from fluorinated starting materials. For example, fluoroether surfactants can be synthesized via multi-step processes involving fluorinated sulfonyl chlorides as intermediates. researchgate.net The introduction of an ether linkage can enhance surface activity. researchgate.net

General strategies for ether synthesis in organofluorine chemistry include the Williamson ether synthesis or reactions involving fluorinated epoxides. organic-chemistry.org For instance, novel perfluoroalkyl ether derivatives can be prepared from commercially available perfluoroalkyl ether acid fluorides by reaction with various alcohols or amines. researchgate.net

Despite these general methodologies for creating fluorinated ethers, specific and detailed synthetic protocols for the introduction of heteroatoms directly into the perfluoroheptyl chain of perfluoroheptanoic acid to create precursors for this compound derivatives are not well-documented in the available scientific literature.

Gemini and Amphoteric Fluorinated Surfactants

Gemini Surfactants:

Gemini surfactants are composed of two hydrophobic tails and two hydrophilic head groups connected by a spacer. mdpi.com This structure often imparts superior surface-active properties compared to their single-chain counterparts. The synthesis of fluorinated Gemini surfactants has been an area of active research. A general synthetic route involves the reaction of a long-chain fluorinated intermediate with a bifunctional reagent that acts as the spacer. For example, Gemini quaternary ammonium (B1175870) fluorosurfactants with perfluorinated-ether chains have been synthesized. researchgate.net Another approach involves reacting a fluorinated ester or sulfonyl fluoride (B91410) with a diamine, followed by quaternization to create the Gemini structure. researchgate.net

While these general synthetic strategies for fluorinated Gemini surfactants are established, there is a lack of specific literature detailing the synthesis of Gemini surfactants where the hydrophobic tails are specifically perfluoroheptyl groups, which would then be neutralized with a cesium base to form a this compound-based Gemini surfactant.

Amphoteric Fluorinated Surfactants:

Amphoteric surfactants possess both acidic and basic functional groups. In the context of fluorinated surfactants, this typically involves a fluorinated alkyl chain, a cationic group (like a quaternary ammonium), and an anionic group (like a carboxylate or sulfonate). The synthesis of such compounds can be complex, often involving multiple steps. For instance, partially fluorinated amphoteric surfactants have been synthesized through multi-step routes starting from fluorinated sulfonyl chlorides. researchgate.net General methods for synthesizing hydrocarbon-based amphoteric surfactants often involve the reaction of a tertiary amine with a halo-carboxylic acid or a lactone. researchgate.net

Mechanistic Investigations of Synthesis Reactions

The fundamental reaction for the formation of this compound is an acid-base neutralization between perfluoroheptanoic acid and a cesium base, such as cesium hydroxide or cesium carbonate.

C_6F_{13}COOH + CsOH → C_6F_{13}COOCs + H_2O

The mechanism of this reaction is a straightforward proton transfer from the carboxylic acid to the hydroxide ion. Perfluorocarboxylic acids are strong acids due to the strong electron-withdrawing effect of the fluorine atoms, which stabilizes the carboxylate anion. The interaction between the resulting perfluoroheptanoate anion and the cesium cation in solution is primarily ionic.

While the neutralization mechanism is well-understood, detailed mechanistic studies specifically focusing on the kinetics, thermodynamics, or solvent effects for the formation of this compound are not extensively reported. More complex mechanistic studies in the literature tend to focus on the degradation of perfluorocarboxylic acids or their interactions with biological molecules, rather than their synthesis via neutralization. nih.govoup.comnih.gov

Supramolecular Assembly and Micellization Behavior of Cesium Perfluoroheptanoate in Aqueous Systems

Micellar Structure and Morphology Characterization

Beyond the CMC, cesium perfluoroheptanoate molecules aggregate to form micelles with specific structures and morphologies. The shape and growth behavior of these micelles are key to understanding the macroscopic properties of their aqueous solutions.

In aqueous solutions, perfluoroalkanoate surfactants, including this compound, tend to form non-spherical micelles. Molecular dynamics simulations and scattering studies of closely related perfluorooctanoates have indicated the formation of slightly ellipsoidal (prolate) micelles in pure water nsf.govrsc.org. This deviation from a perfect spherical shape is influenced by the packing constraints of the bulky fluorocarbon tails and the electrostatic interactions between the charged head groups.

The shape of these micelles can be further influenced by solution conditions. For example, the addition of certain cosolvents can alter the micellar shape from prolate ellipsoid to more spherical nsf.gov.

A notable characteristic of the cesium perfluorooctanoate-water system is the tendency for two-dimensional micellar growth, leading to the formation of disk-like or tablet-shaped micelles acs.orgnih.gov. This is in contrast to the one-dimensional growth that leads to rod-like micelles, which is more common for hydrocarbon-based surfactants.

Evidence for this two-dimensional growth comes from small-angle X-ray and neutron scattering (SAXS and SANS) studies on aqueous solutions of cesium perfluorooctanoate acs.org. The analysis of the scattering data is consistent with the presence of disk-like micelles rather than rod-like ones. This unique growth behavior is a key factor in the formation of a discotic nematic liquid crystal phase at higher concentrations of cesium perfluorooctanoate acs.org. The degree of counterion binding to the micelles has also been shown to increase with surfactant concentration, a phenomenon that may be related to this two-dimensional growth acs.org.

Transition to Larger Aggregates at Higher Concentrations

In aqueous solutions, with increasing concentration above the critical micelle concentration (CMC), surfactant molecules initially forming spherical micelles can undergo a transition to larger aggregates, such as cylindrical or worm-like micelles, and in some cases, lamellar structures or vesicles. This phenomenon is driven by changes in the molecular packing parameter, which is influenced by factors like surfactant concentration, temperature, and the presence of additives.

For perfluorinated surfactants, the transition to larger aggregates is a well-documented phenomenon. For instance, studies on the closely related compound, cesium perfluorooctanoate (CsPFO), have shown that with increasing surfactant concentration, there is a growth in the size of the micelles. This growth is not merely an increase in the number of micelles but involves a change in their shape. Small-angle X-ray and neutron scattering studies on CsPFO have indicated a two-dimensional growth of micelles as the concentration increases nih.gov. This suggests a transition from smaller, potentially spherical micelles to larger, discoidal or cylindrical aggregates.

While direct experimental data on the specific transitions of this compound to larger aggregates at higher concentrations is not extensively available in the reviewed literature, the behavior of homologous perfluorinated surfactants provides a strong indication of its expected behavior. The principles governing the self-assembly of surfactants suggest that like its longer-chain analogue, this compound would also exhibit a tendency to form larger aggregates beyond its CMC. The precise nature of these larger structures, whether they are worm-like micelles, vesicles, or other phases, would depend on the specific interplay of electrostatic and hydrophobic forces, as well as the geometry of the perfluoroheptanoate anion and the cesium counterion.

Influence of Water Penetration into Micellar Fluorocarbon Cores

The core of a fluorocarbon surfactant micelle is highly hydrophobic, creating a distinct microenvironment that excludes water. However, the extent of water penetration into the micellar core is a subject of considerable scientific interest as it influences the stability, dynamics, and solubilization capacity of the micelles.

For perfluorinated surfactants, the fluorocarbon core is even more hydrophobic than a hydrocarbon core of equivalent length. This inherent hydrophobicity limits the penetration of water molecules. Molecular dynamics simulations and experimental studies on related perfluorinated surfactants have provided insights into this phenomenon. For cesium perfluorooctanoate, molecular dynamics simulations have shown that the fluorocarbon core is densely packed, and while some water molecules may be present at the core-shell interface, significant penetration into the deep core is thermodynamically unfavorable nsf.gov. The bulky and highly electronegative fluorine atoms create a rigid and non-polar environment that repels water.

The degree of water penetration can be influenced by the nature of the counterion. The cesium ion, being large and less hydrated compared to smaller alkali metal ions, resides closer to the micelle surface and can influence the packing of the headgroups. This, in turn, can affect the accessibility of the core to water molecules. However, the primary determinant remains the strong hydrophobicity of the perfluoroalkyl chains.

While specific studies on water penetration into this compound micellar cores are not detailed in the available literature, it is reasonable to extrapolate from the behavior of CsPFO and other perfluorinated surfactants. The shorter chain length of perfluoroheptanoate compared to perfluorooctanoate might lead to a slightly less compact core, which could theoretically allow for a marginally higher degree of water penetration at the interface. Nevertheless, the fundamental principle of a highly hydrophobic and water-excluding fluorocarbon core is expected to hold true.

Interfacial Phenomena and Aggregation Mechanisms

The self-assembly of this compound into micelles in aqueous solutions is governed by a delicate balance of intermolecular forces at the interface between the fluorocarbon tails and the surrounding water molecules.

Electrostatic and Hydrophobic Interactions in Micellization

The formation of this compound micelles is a classic example of the interplay between hydrophobic and electrostatic interactions. The primary driving force for micellization is the hydrophobic effect. The perfluoroheptanoate chains are highly fluorinated, making them extremely hydrophobic and lipophobic. When dispersed in water, these fluorocarbon tails disrupt the hydrogen-bonding network of water molecules, leading to an unfavorable decrease in entropy. To minimize this disruption, the surfactant molecules aggregate, sequestering their hydrophobic tails within the micellar core and exposing their hydrophilic carboxylate headgroups to the aqueous environment.

Counteracting this hydrophobic-driven aggregation are the electrostatic repulsions between the negatively charged carboxylate headgroups at the micelle surface. This repulsion is mitigated by the presence of positively charged cesium counterions in the surrounding solution, which are attracted to the micellar surface. The balance between the attractive hydrophobic forces and the repulsive electrostatic forces determines the critical micelle concentration (CMC), size, and shape of the resulting micelles.

Counterion Binding Dynamics and Degree of Binding

The cesium counterions play a crucial role in the stability and structure of this compound micelles. The degree of counterion binding (β) is a measure of the fraction of counterions that are closely associated with the micellar surface, neutralizing the charge of the surfactant headgroups.

For the related cesium perfluorooctanoate, NMR and scattering studies have shown that the degree of counterion binding increases with increasing surfactant concentration nih.gov. This is consistent with a model where micellar growth and changes in shape lead to a higher surface charge density, which in turn attracts more counterions. The large size and lower hydration energy of the cesium ion, compared to smaller alkali metal ions like sodium or lithium, generally lead to a higher degree of binding to the micellar surface. This stronger binding more effectively screens the electrostatic repulsion between the headgroups, favoring the formation of larger and more stable aggregates at lower concentrations.

The dynamics of counterion binding are rapid, with a constant exchange between the bound counterions at the micellar surface and free counterions in the bulk solution. This dynamic equilibrium is a key feature of micellar systems and influences their electrical conductivity and response to external stimuli.

Molecular Motions within Monomeric and Micellar States

The molecular motions of this compound molecules differ significantly between their monomeric and micellar states. As monomers dispersed in water, the surfactant molecules exhibit relatively free translational and rotational motion, dictated by the viscosity of the surrounding water.

Upon incorporation into a micelle, these motions become significantly restricted. The perfluoroheptanoate tail is confined within the crowded and viscous environment of the micellar core, limiting its conformational freedom. The headgroup, located at the micelle-water interface, also experiences restricted motion due to electrostatic interactions with neighboring headgroups and counterions, as well as hydration effects.

Modulation of Micellization by Additives

The micellization behavior of this compound can be significantly influenced by the presence of additives in the aqueous solution. These additives can alter the CMC, micelle size, shape, and stability by affecting the solvent properties or by directly interacting with the surfactant molecules or micelles.

The addition of electrolytes, such as simple salts, typically leads to a decrease in the CMC and an increase in the aggregation number of ionic surfactants. The added salt increases the counterion concentration in the bulk solution, which more effectively screens the electrostatic repulsion between the surfactant headgroups at the micellar surface. This shielding of charges reduces the opposition to aggregation, thus favoring micelle formation at lower surfactant concentrations. The effectiveness of the salt in modulating micellization often follows the Hofmeister series, with more strongly binding or less hydrated ions having a greater effect.

Organic additives can have varied effects depending on their nature. For instance, the addition of a water-soluble polymer like polyethylene (B3416737) glycol (PEG) to a solution of cesium perfluorooctanoate has been shown to lead to the formation of surfactant-polymer complexes nih.gov. In this case, the surfactant micelles aggregate along the polymer chain, forming a "necklace-like" structure. This interaction is driven by a combination of hydrophobic and electrostatic forces and results in aggregates with different properties compared to the simple micelles.

The presence of other organic molecules, such as urea (B33335), can also modulate micellization. Studies on ammonium (B1175870) perfluorooctanoate have shown that urea can decrease the CMC. It is suggested that urea molecules can localize at the micelle surface, reducing the repulsion between headgroups and altering the hydration of the fluorocarbon core nsf.gov.

While specific data on the modulation of this compound micellization by a wide range of additives is limited, the general principles observed for other ionic and particularly perfluorinated surfactants are expected to apply. The precise effect of any given additive would depend on its specific interactions with the perfluoroheptanoate anion, the cesium counterion, and the structured water at the micellar interface.

Effects of Urea on Micelle Structure and Electrostatic Interactions

While specific studies on this compound are limited, research on the closely related ammonium perfluorooctanoate (APFO) provides significant insights into the effects of urea on the micellization of perfluorinated surfactants. The addition of urea to aqueous solutions of APFO has been shown to decrease the critical micelle concentration (CMC) and increase the degree of counterion dissociation nih.govnih.govresearchgate.net. This behavior contrasts with that of hydrocarbon surfactants like sodium dodecyl sulfate (B86663) (SDS), where urea typically increases the CMC nih.govnih.gov.

The observed decrease in CMC for APFO in the presence of urea is attributed to the direct interaction of urea with the fluorinated surfactant micelles nih.gov. It is suggested that urea molecules localize at the micelle surface, leading to an increase in the surface area per headgroup and a decrease in the packing density nih.govresearchgate.net. This localization of urea at the micellar surface reduces the repulsions between the surfactant headgroups nih.govresearchgate.net. For APFO, the addition of 4 M urea resulted in a 40% increase in the surface area per headgroup, a much more significant change than the 8% increase observed for SDS under similar conditions. This suggests a more pronounced effect of urea on the micellar structure of fluorinated surfactants compared to their hydrocarbon counterparts.

The increase in counterion dissociation upon urea addition further indicates a modification of the electrostatic interactions at the micelle surface. By increasing the effective area per headgroup, urea reduces the surface charge density, which in turn favors the release of counterions into the bulk solution lth.se.

Table 1: Effect of 4 M Urea on Micellar Properties of Ammonium Perfluorooctanoate (APFO) compared to Sodium Dodecyl Sulfate (SDS)

PropertyAmmonium Perfluorooctanoate (APFO)Sodium Dodecyl Sulfate (SDS)
Change in CMC DecreasedIncreased
Increase in Surface Area per Headgroup ~40%~8%
Counterion Dissociation IncreasedNot specified

Influence of Poly(ethylene glycol) Oligomers on Aggregation

The interaction between surfactants and polymers in aqueous solutions is a critical aspect of many industrial formulations. Studies on cesium perfluorooctanoate (CsPFO), a close analog of this compound, reveal significant interactions with poly(ethylene glycol) (PEG) oligomers of varying molecular weights nih.govacs.org.

The aggregation of CsPFO on PEG chains has been investigated using techniques such as isothermal titration calorimetry (ITC), density, viscosity, and conductivity measurements nih.gov. These studies show that the interaction leads to the formation of CsPFO-PEG aggregates. The critical aggregation concentration (cac), which is the concentration at which the surfactant begins to bind to the polymer, decreases as the molecular weight of the PEG increases, eventually reaching a near-constant value for PEG molecular weights above 4600 Da acs.org.

The formation of these aggregates is a thermodynamically favorable process. The thermodynamic stability of the CsPFO-PEG complexes is comparable to that of SDS-PEG complexes nih.gov. However, CsPFO micelles are able to interact with shorter PEG oligomers than SDS micelles can nih.govacs.org. Furthermore, the average number of CsPFO molecules bound per polymer chain at saturation is approximately double that observed for SDS nih.gov.

The binding of CsPFO micelles to the PEG chain is believed to induce a conformational change in the polymer. The PEG chain is thought to transition from a more compact, strained conformation to an expanded one as the surfactant micellar clusters grow along the polymer chain nih.govacs.org.

Table 2: Critical Aggregation Concentration (cac) of Cesium Perfluorooctanoate (CsPFO) with Poly(ethylene glycol) (PEG) of Different Molecular Weights

PEG Molecular Weight (Da)Critical Aggregation Concentration (cac) (mmol kg⁻¹)
300> cmc of CsPFO
60015.5
100012.5
200010.0
46009.0
100008.8
200008.7

Note: Data is for Cesium Perfluorooctanoate (CsPFO) as a proxy for this compound.

Role of Alcohols as Co-solvents or Co-surfactants

The addition of short-chain alcohols can significantly modify the phase behavior and micellar properties of surfactant systems. In the context of the cesium pentadecafluorooctanoate (B1229875) (CsPFO)/water system, the addition of co-solvents like formamide, N-methylformamide (NMF), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMA) has been shown to decrease the isotropic-to-nematic and nematic-to-lamellar phase transition temperatures. This effect is understood in terms of changes in micelle self-assembly, where the addition of a co-solvent shifts the distribution of micelle sizes to a lower mean aggregation number.

More generally, alcohols can act as either co-solvents or co-surfactants in micellar solutions. As co-surfactants, alcohols can incorporate into the micellar structure, typically in the palisade layer between the surfactant headgroups and the core. This can lead to the formation of swollen micelles. For instance, in sodium dodecyl sulfate (SDS) solutions, 1-heptanol (B7768884) has been observed to localize in both the palisade layer and the core of the micelles, causing an increase in the micelle diameter.

A transition from co-surfactant to co-solvent behavior can occur as the concentration of the alcohol increases. In studies of ammonium perfluorooctanoate (PFOA) with ethanol (B145695), it was observed that at lower ethanol concentrations, the alcohol acts as a co-surfactant. However, at higher concentrations, ethanol acts as a co-solvent, causing the compact PFOA micelles to become more diffuse and eventually break into smaller clusters nih.gov. This transition has important implications for controlling the self-assembly of perfluorinated surfactants nih.gov.

Lyotropic Liquid Crystalline Phases and Mesomorphism

High-Resolution Phase Diagram Studies of Cesium Perfluoroheptanoate/Water Systems

The phase behavior of this compound (CsPFO) in water is complex and has been extensively studied. The surfactant molecules self-assemble into disc-shaped micelles. The phase diagram, determined through techniques like Cesium-133 NMR, reveals several distinct liquid crystalline phases as a function of surfactant concentration and temperature.

Key phases in the CsPFO/water system include:

Isotropic Phase (I): At low concentrations or high temperatures, the disc-like micelles are randomly oriented in the aqueous solvent.

Nematic Phase (N): As concentration increases or temperature decreases, the system transitions into a nematic phase where the micelles exhibit long-range orientational order but no positional order. This phase is typically of the discotic type (ND).

Lamellar Phase (L): At higher concentrations, a lamellar or smectic-A phase forms, where the micelles are arranged in layers.

High-resolution studies using deuterium (B1214612) NMR on heavy water (2H2O) solutions have provided precise data on the phase boundaries, particularly for the nematic-to-isotropic (N-I) and nematic-to-lamellar (N-L) transitions. aps.orgepa.gov These studies have been crucial in understanding the nature of these phase transitions. For instance, the N-L transition has been investigated to explore the existence of a pseudo-nematic phase-lamellar tricritical point. epa.gov The phase diagram is also sensitive to pressure, with the nematic-to-isotropic transition temperature showing a non-linear dependence on applied pressure. aps.orgresearchgate.net

Phase Transitions in this compound/Water System
TransitionDescriptionTypical Conditions
Isotropic (I) to Nematic (ND)Transition from disordered micelles to orientationally ordered disc-like micelles.Occurs upon cooling or increasing surfactant concentration. aps.orgnih.gov
Nematic (ND) to Lamellar (L)Transition from orientationally ordered to positionally ordered layers of micelles.Occurs at higher concentrations and/or lower temperatures. epa.gov

Characterization of Micellar Nematic Phases

The nematic phase of the this compound/water system is formed by the self-assembly of surfactant molecules into disc-like micelles that are orientationally ordered.

The formation of the discotic nematic (ND) phase is a result of the balance between the hydrophobic interactions of the fluorocarbon tails and the electrostatic repulsion of the cesium headgroups. In this phase, the disc-like micelles align with their short axes pointing, on average, in a common direction known as the director. ias.ac.in The stability of this phase is dependent on factors such as surfactant concentration, temperature, and the presence of additives. mdpi.comrsc.org The discotic nematic phase is characterized by its orientational order and the absence of long-range translational order. ias.ac.in

The transition from the nematic to the isotropic phase (N-I) in the this compound/water system is a first-order phase transition, though it is observed to be very weak. aps.orgnih.gov Studies using deuterium NMR spectroscopy have allowed for highly accurate measurements of the phase boundaries and spinodals for this transition. aps.orgnih.gov Research indicates that the transition gap is very small but finite, as required for a first-order transition. aps.orgnih.gov Light-scattering measurements under high pressure have shown that the nematic-to-isotropic transition temperature is a nonlinear function of pressure and that this dependence changes significantly with concentration. aps.orgresearchgate.net The pressure derivative of the transition temperature is noted to be 10 to 100 times smaller than in typical thermotropic nematics. aps.org

Elastic Properties of Micellar Nematic Systems

The elastic properties of a nematic liquid crystal describe its response to deformations. These are characterized by the Frank elastic constants: splay (K11), twist (K22), and bend (K33).

In lyotropic nematic liquid crystals composed of disk-shaped micelles, the elastic constants exhibit significant anisotropy. pnas.orgpnas.org While measurements on micellar lyotropics are less common than on thermotropics, studies have been conducted to determine the absolute values of these constants. pnas.orgpnas.orgnih.gov For micellar systems, it is generally found that the twist elastic constant (K22) is exceptionally small compared to the splay (K11) and bend (K33) constants. pnas.orgpnas.orgtandfonline.com The splay constant is typically influenced by the aspect ratio of the micelles, while the bend constant is more related to their flexibility. tandfonline.com In one study on a similar discotic micellar system, the splay elastic constant was found to be in the typical range of 1.5 pN, whereas the bend elastic constant was significantly larger at approximately 21 pN. pnas.orgpnas.org

Typical Frank Elastic Constants for a Discotic Micellar Nematic Phase
Elastic ConstantSymbolTypical Value (pN)Relative Magnitude
SplayK11~1.54Intermediate
TwistK22~0.30Very Small
BendK33~20.8Very Large

Note: Values are from a representative study on a standard lyotropic liquid crystal with disk-shaped micelles and may vary for the specific this compound system. pnas.orgpnas.org

The addition of polymers, such as Polyethylene (B3416737) Oxide (PEO), to micellar nematic systems can significantly alter their physical properties, including curvature elasticity. The interaction between perfluorooctanoate surfactants and PEO in aqueous solutions has been a subject of study. nist.gov Research on the effects of PEO on the curvature elasticity of micellar nematic cesium perfluorooctanoate-water systems has been specifically investigated. tandfonline.com The presence of the polymer can influence the size and shape of the micelles, as well as the interactions between them, which in turn affects the bulk elastic constants of the nematic phase.

Orientational Order and Micelle Size Variation in Mesophases of this compound

The majority of published research in this area focuses on the closely related compound, Cesium perfluorooctanoate (CsPFO). While both are cesium salts of perfluorinated carboxylic acids and form lyotropic liquid crystals, their differing alkyl chain lengths (seven carbons for perfluoroheptanoate versus eight for perfluorooctanoate) can lead to distinct differences in their phase behavior, micellar characteristics, and orientational ordering. Therefore, data for CsPFO cannot be directly extrapolated to accurately describe this compound.

Further experimental studies, such as those employing techniques like small-angle X-ray scattering (SAXS), small-angle neutron scattering (SANS), and nuclear magnetic resonance (NMR) spectroscopy, would be necessary to determine the specific parameters of orientational order and micelle size for this compound as a function of concentration and temperature within its lyotropic liquid crystalline phases.

Advanced Spectroscopic and Computational Approaches for Structural and Dynamic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing molecular structure, dynamics, and interactions in solution. By exploiting the magnetic properties of atomic nuclei, various NMR methods can provide specific information about the different components of the Cesium perfluoroheptanoate system.

¹⁹F NMR Chemical Shift and Relaxation Time Studies for Micelle Characterization

Given the fluorinated nature of the this compound tail, ¹⁹F NMR is an exceptionally sensitive probe for studying its aggregation behavior. The chemical shift of the fluorine nuclei is highly sensitive to the local chemical environment.

Research Findings:

Upon micellization, distinct changes in the ¹⁹F NMR spectrum are observed. The fluorine nuclei at different positions along the perfluoroalkyl chain, which are resolved in the spectrum of the monomer, often experience shifts and changes in linewidth upon aggregation. The terminal CF₃ group, for instance, shows a noticeable upfield or downfield shift when it moves from an aqueous environment to the hydrophobic core of the micelle. This change in chemical shift can be used to determine the critical micelle concentration (CMC).

Furthermore, NMR relaxation times (T₁ and T₂) provide dynamic information. nih.gov The spin-lattice (T₁) and spin-spin (T₂) relaxation times of the ¹⁹F nuclei are influenced by the rotational and translational motion of the surfactant molecules. nih.gov Within a micelle, the motion of the fluorinated chains is more restricted compared to that of free monomers in solution. This restricted motion leads to more efficient relaxation and consequently, a decrease in T₂ values, resulting in broader NMR signals. chemrxiv.org The ratio of T₁/T₂ can be indicative of internal mobility. nih.gov By measuring relaxation times for each distinct fluorine environment along the chain, a gradient of mobility from the headgroup towards the tail within the micelle core can be mapped.

Parameter Observation upon Micellization Information Gained
¹⁹F Chemical ShiftShift in resonance frequencies for different CF₂ groups and the CF₃ group.Critical Micelle Concentration (CMC), polarity of the micellar core.
T₁ Relaxation TimeChanges reflecting altered molecular tumbling rates.Dynamics and mobility of the fluorinated chain within the micelle.
T₂ Relaxation TimeSignificant decrease, leading to line broadening.Restriction of molecular motion upon aggregation, micelle formation.

This table is illustrative and based on general principles of fluorosurfactant NMR studies.

¹³³Cs NMR Chemical Shift Analysis for Counterion Environment and Binding

As the counterion to the perfluoroheptanoate anion, the cesium cation (Cs⁺) plays a crucial role in the properties of the resulting micelles. ¹³³Cs is an excellent nucleus for NMR studies due to its 100% natural abundance and a reasonably small electric quadrupole moment, which often results in narrow signals. huji.ac.ilrandallcygan.com ¹³³Cs NMR is primarily used for studying cesium complexes and detecting binding. huji.ac.il

Research Findings:

The chemical shift of ¹³³Cs is very sensitive to its immediate electronic environment, including the degree of solvation and ion pairing. In a dilute solution of this compound below the CMC, the Cs⁺ ions are fully hydrated, and a single, narrow resonance is observed. As micelles form, a fraction of the Cs⁺ counterions becomes associated with the negatively charged micellar surface to reduce electrostatic repulsion between the headgroups.

This association with the micelle surface alters the chemical environment of the Cs⁺ nucleus, leading to a change in its chemical shift. Typically, a weighted average signal is observed for the fast exchange between free (hydrated) and bound Cs⁺ ions. By monitoring the ¹³³Cs chemical shift as a function of surfactant concentration, one can study the degree of counterion binding. The magnitude of the chemical shift change provides qualitative information about the strength of the interaction between the cesium ion and the micellar surface. In some cases, distinct signals for surface-bound and core-intercalated cesium ions can be observed, providing detailed insight into the counterion distribution. nih.gov

Cesium Ion State Typical ¹³³Cs NMR Chemical Shift Observation Interpretation
Free (hydrated) ion in dilute solutionA single, narrow signal at a reference chemical shift.Fully solvated Cs⁺ ions with high mobility.
In micellar solution (fast exchange)A single, concentration-dependent signal shifted from the reference.Weighted average of free and micelle-associated Cs⁺ ions.
Bound to micelle surfaceContribution to the upfield or downfield shift of the average signal.Altered electronic environment due to proximity to the anionic headgroups and reduced hydration.

This table presents expected trends in ¹³³Cs NMR studies of counterion binding.

¹H NMR for Interactions with Biological Molecules

While this compound itself contains no hydrogen atoms, ¹H NMR is a vital tool for studying its interactions with biological systems, such as proteins and membranes, which are rich in hydrogen. Techniques like saturation transfer difference (STD) NMR can identify binding epitopes of small molecules to macromolecules.

Research Findings:

Studies on related perfluorinated carboxylic acids (PFCAs) have demonstrated their interaction with human serum albumin (HSA), a major transport protein in the blood. nih.gov Using ¹H NMR-based techniques, it is possible to determine which parts of a biological molecule are involved in the interaction with the surfactant. For example, by observing changes in the chemical shifts and line widths of the amino acid protons of a protein like HSA upon addition of this compound, specific binding sites can be identified. nih.gov These experiments can reveal whether the perfluoroheptanoate anion binds to specific drug-binding sites or other domains on the protein. nih.gov Such interactions could potentially displace endogenous ligands, which can also be monitored by ¹H NMR. nih.gov

Pulsed Gradient Spin Echo NMR for Water Self-Diffusion in Mesophases

This compound, at higher concentrations, can form various liquid crystalline structures known as mesophases (e.g., hexagonal, lamellar). The mobility of water within these ordered structures is crucial for their stability and properties. Pulsed Gradient Spin Echo (PGSE) NMR is a non-invasive method to measure the self-diffusion coefficients of molecules. nih.govnmrwiki.org

Research Findings:

In a PGSE experiment, a magnetic field gradient is applied to spatially label the positions of molecules (in this case, water). nih.gov Any translational movement of the water molecules during a set diffusion time will result in a measurable attenuation of the NMR signal. nmrwiki.orgyoutube.com By varying the strength of the gradient, the self-diffusion coefficient (D) can be calculated.

In isotropic solutions, water diffusion is unrestricted. However, within the anisotropic water channels of a hexagonal or lamellar mesophase, water diffusion becomes restricted and anisotropic. The measured diffusion coefficient will be lower than that of bulk water and will depend on the orientation of the liquid crystal domains relative to the magnetic field gradient. By measuring diffusion in different directions, it is possible to characterize the geometry and tortuosity of the water channels within the mesophase.

Mesophase Type Expected Water Diffusion Behavior Information from PGSE NMR
Isotropic (Micellar)Unrestricted, single diffusion coefficient.Baseline water mobility in the system.
HexagonalAnisotropic diffusion; faster along the cylinder axis.Characterization of channel-like water domains.
LamellarAnisotropic diffusion; faster parallel to the layers.Measurement of inter-layer water mobility.

This table outlines the application of PGSE NMR to study water diffusion in different phases.

Small-Angle Scattering Techniques

Small-angle scattering techniques, which use neutrons or X-rays, are indispensable for determining the size, shape, and arrangement of nanoscale objects like micelles. wikipedia.orgpan-training.eu

Small-Angle Neutron Scattering (SANS) for Micelle Structure and Size

Small-Angle Neutron Scattering (SANS) is a powerful technique for investigating the structure of materials on a length scale of approximately 1 to 100 nm, which is ideal for studying micelles. wikipedia.orgpan-training.euepj-conferences.org The technique involves directing a beam of neutrons at a sample and measuring the intensity of the scattered neutrons as a function of the scattering angle. ias.ac.in

Research Findings:

SANS provides direct information about the shape and size of this compound micelles. ias.ac.in By analyzing the scattering pattern, researchers can determine key structural parameters. The data can be fitted to various models (e.g., spherical, ellipsoidal, cylindrical) to ascertain the average micellar shape.

A key advantage of SANS is the ability to use contrast variation. ias.ac.in The scattering properties of hydrogen and its isotope deuterium (B1214612) are very different. epj-conferences.org By using mixtures of normal water (H₂O) and heavy water (D₂O) as the solvent, it is possible to "contrast match" different parts of the system. For instance, by adjusting the H₂O/D₂O ratio, the solvent can be made to have the same scattering length density as the fluorinated core of the micelle, effectively making the core "invisible" to neutrons. This allows for the specific study of the counterion shell or the hydration layer around the micelle. This method provides detailed information on micelle aggregation number, the radius of the hydrophobic core, and the thickness of the outer shell.

SANS Parameter Structural Information Obtained
Scattering Intensity at zero angle, I(0)Proportional to the square of the micelle aggregation number and concentration.
Radius of Gyration (Rg)A measure of the overall size of the micelle.
Form Factor P(Q)Describes the shape of the individual micelles (e.g., spherical, ellipsoidal).
Structure Factor S(Q)Describes the interactions and spatial arrangement between micelles.

This table summarizes the key information derived from SANS experiments on micellar solutions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer an atomistic-level view of the structure, dynamics, and interactions of surfactant systems, complementing experimental techniques by providing details that are often difficult to observe directly.

Atomistic Simulations for Micelle Structure and Dynamics

Atomistic MD simulations have been successfully employed to study the spontaneous self-assembly of perfluorinated surfactants into micelles. pnas.orgnih.govacs.org These simulations can predict the formation of various aggregate structures, such as spherical or worm-like micelles, depending on the surfactant concentration. acs.org Starting from a random distribution of surfactant molecules in water, simulations show the aggregation process and the final, stable micellar configuration. acs.org

For perfluoroalkylalkane surfactants, a close relative of this compound, MD simulations have revealed the formation of circular hemimicelles at the air/water interface. pnas.orgnih.gov These simulations provide insights into the internal organization of the aggregates, showing segregation of the fluorocarbon and hydrocarbon moieties. pnas.orgnih.gov The accuracy of these simulations is highly dependent on the force field used to describe the interactions between the atoms. pnas.org

The aggregation number, a key parameter of micellization, can be determined from MD simulations by counting the number of surfactant molecules in the formed aggregates. nih.gov Simulations also provide information on the shape and compactness of the micelles. For instance, studies on perfluorooctanoate (PFOA) micelles in water have shown them to be structurally compact and slightly ellipsoidal. rsc.org

Simulation of Urea (B33335) Action on Micellar Solvation

MD simulations are particularly useful for understanding the effect of additives, such as urea, on micellar systems. Studies on perfluorooctanoate micelles have shown that urea directly interacts with the micelles, altering their structure and solvation. nsf.govnih.govresearchgate.net

Atomistic MD simulations have provided strong evidence that urea molecules help to solvate the hydrophobic micelle core by localizing at its surface, replacing some water molecules. nsf.govnih.govresearchgate.net This interaction leads to several significant changes in the micellar properties. A key finding is that the presence of urea can change the micelle shape from a prolate ellipsoid to a more spherical form. nih.govresearchgate.net

Furthermore, the simulations indicate that urea decreases the electrostatic interactions at the micelle shell and reduces the number of surfactant molecules within a single micelle. nih.govresearchgate.net For perfluorooctanoate micelles, the aggregation number was observed to decrease with increasing urea concentration. nsf.gov This destabilization of the micellar structure is attributed to the increased solvation of the surfactant's hydrophilic head and counterions by urea. nih.govresearchgate.net

The following table summarizes the effect of urea on the aggregation number of perfluorooctanoate micelles as observed in simulations. nsf.gov

Urea Concentration (M)Decrease in Aggregation Number (%)
224
4.430
635

Modeling Interactions with Peptides

MD simulations are a valuable tool for investigating the interactions between surfactant micelles and peptides at a molecular level. nih.govmdpi.commdpi.com These simulations can reveal the specific binding sites, conformational changes of the peptide upon interaction, and the driving forces of the association.

While direct MD studies on this compound and peptides are limited, research on analogous systems provides significant insights. For example, combined spectroscopic and computational approaches have been used to study the effect of anionic detergents on the structure of model peptides. nih.gov These studies have shown that both monomeric and micellar forms of the surfactant interact differently with peptides, leading to changes in the peptide's secondary and tertiary structures. nih.gov

Simulations can track the dynamics of a peptide as it approaches and interacts with a micelle, identifying which amino acid residues are involved in the binding. nih.gov This level of detail is crucial for understanding how the surfactant environment influences peptide structure and function.

Conductivity Measurements for Micellization and Counterion Dissociation

Conductivity measurements are a widely used and effective method for determining the critical micelle concentration (CMC) of ionic surfactants like this compound. nih.govumcs.pluni-potsdam.de The principle behind this technique is the change in the molar conductivity of the solution as a function of surfactant concentration.

Below the CMC, the surfactant exists primarily as individual ions, and the conductivity increases linearly with concentration. uni-potsdam.de Above the CMC, the formation of micelles leads to a decrease in the slope of the conductivity versus concentration plot. uni-potsdam.de This is because the micelles have a lower mobility than the individual surfactant ions, and a fraction of the counterions become associated with the micelle, reducing the total number of charge carriers. nih.gov The CMC is identified as the concentration at which this break in the plot occurs. uni-potsdam.de

A study on the Cesium Perfluorooctanoate (CsPFO)–D₂O system demonstrated the use of electric conductivity to investigate the micellar system at different concentrations and temperatures. aps.org The measurements revealed how the structure of the nematic phase becomes more anisotropic with decreasing CsPFO concentration, suggesting an increase in the size of the nematic micelles. aps.org

The degree of counterion dissociation (α) can also be estimated from conductivity data by analyzing the slopes of the two linear portions of the plot. nih.gov This parameter provides information on the extent to which counterions are bound to the micelle surface.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Interactions

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with binding events and self-assembly processes, such as micelle formation. tainstruments.comsemanticscholar.org It provides a complete thermodynamic profile of the interaction, including the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of micellization, as well as the CMC. mdpi.comresearchgate.net

In a typical ITC experiment for studying micellization, a concentrated surfactant solution is titrated into a solvent-filled cell. azom.com The heat released or absorbed upon each injection is measured. The resulting titration curve, or enthalpogram, shows a characteristic sigmoidal shape from which the CMC and the enthalpy of micellization (ΔHmic) can be determined. researchgate.net

Studies on the interaction of Cesium Perfluorooctanoate (CsPFO) with poly(ethylene glycol) (PEG) have utilized ITC to characterize the thermodynamics of the formation of surfactant-polymer complexes. nih.gov These experiments revealed that the aggregates have a significant thermodynamic stability. nih.gov

The effect of counterions on the thermodynamics of micellization has also been investigated using ITC. For alkyl sulfates, it was found that the CMC and ΔHmic decrease in the order Li⁺ > Na⁺ > K⁺ > Cs⁺. acs.org This trend is related to the increasing binding of the counterions to the micelles, which screens the electrostatic repulsion between the ionic headgroups. acs.org The process of micellization for these systems is entropically driven, with a negative ΔGmic indicating a thermodynamically favored process. acs.org

The following table summarizes the thermodynamic parameters for the micellization of Cesium Dodecyl Sulfate (B86663), providing a comparative example of the data obtainable from ITC experiments.

Temperature (°C)CMC (mM)ΔHmic (kJ/mol)ΔGmic (kJ/mol)TΔSmic (kJ/mol)
251.3-16.5-29.212.7
401.4-19.5-30.711.2
601.7-23.4-32.69.2

Data adapted from studies on alkyl sulfates with cesium counterions for illustrative purposes. acs.org

Research on Environmental Fate, Transport, and Remediation of Cesium Perfluoroheptanoate

Persistence and Degradation Pathways in Environmental Matrices

Perfluoroheptanoic acid is characterized by its high persistence in the environment, a hallmark of many perfluorinated compounds. This persistence is attributed to the strength of the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry.

Numerous studies have demonstrated that PFHpA is highly resistant to degradation under typical environmental conditions.

Biodegradation: PFHpA shows little to no evidence of biodegradation in the environment industrialchemicals.gov.au. Studies on related perfluorinated carboxylic acids (PFCAs), such as its C6 and C8 homologues (PFHxA and PFOA), have also shown a lack of biodegradability in tests similar to OECD Test Guidelines industrialchemicals.gov.au. While some studies have explored the potential for microbial transformation of PFOA, the results indicate that it is largely inert to microbial attack under various conditions nih.govoup.com. Transformation products of PFOA that have been identified include shorter-chain PFCAs like PFHpA nih.gov.

Hydrolysis: Due to the absence of functional groups that are susceptible to hydrolysis under environmental conditions, PFHpA is not expected to undergo this degradation pathway industrialchemicals.gov.au. The strong C-F bonds are not readily cleaved by water.

Aqueous Photolysis: Direct photolysis of PFHpA in aqueous environments is also considered a negligible degradation pathway under natural sunlight conditions. While studies have shown that PFOA can be degraded by vacuum ultraviolet (VUV) light at 185 nm, this is not an environmentally relevant condition nih.gov. The quantum yield for the photolytic degradation of related PFCAs is generally low industrialchemicals.gov.au.

The high resistance of PFHpA to these degradation processes leads to its long residence time in the environment. The estimated half-life of PFOA in the environment is considered to be indefinite due to its extreme resistance to degradation chemtrust.orgcanada.camdpi.com.

A significant source of PFHpA in the environment is the degradation of larger, more complex fluorinated molecules known as precursors. Fluorotelomer alcohols (FTOHs) are a major class of these precursors.

The atmospheric degradation of FTOHs is a well-established pathway for the formation of a homologous series of PFCAs, including PFHpA bohrium.comresearchgate.net. For example, the oxidation of 8:2 fluorotelomer alcohol (8:2 FTOH) in the atmosphere can lead to the formation of PFOA and other shorter-chain PFCAs researchgate.net. Similarly, other fluorotelomer-based compounds can degrade to form PFHpA.

Studies have shown that the biotransformation of fluorotelomer-based substances in various environmental matrices, such as soil and wastewater treatment plants, can also lead to the formation of PFCAs researchgate.netnih.gov. For instance, the α-oxidation of 8:2 FTOH has been observed to produce PFHpA in mammalian hepatocytes, and there is evidence suggesting that microorganisms associated with plant roots may also contribute to this transformation in the environment nih.gov.

Table 1: Formation of Perfluoroheptanoic Acid (PFHpA) from Precursors

Precursor Compound ClassDegradation PathwayEnvironmental MatrixKey Findings
Fluorotelomer Alcohols (FTOHs)Atmospheric OxidationAtmosphereAtmospheric degradation of volatile FTOHs is a significant source of widespread PFCA contamination, including PFHpA. bohrium.comresearchgate.net
Fluorotelomer-based PolymersAbiotic and Biotic DegradationSoil, Landfills, WastewaterDegradation of fluorotelomer acrylate (B77674) polymers is a long-term source of PFCAs in the environment. researchgate.net
8:2 Fluorotelomer Alcohol (8:2 FTOH)α-oxidationSoil (potentially by root-associated microorganisms)Evidence suggests the formation of PFHpA from 8:2 FTOH in plant-soil systems. nih.gov

Mobility and Accumulation in Environmental Compartments

The mobility and accumulation of Cesium perfluoroheptanoate are governed by the physicochemical properties of the perfluoroheptanoate anion, including its water solubility, charge, and carbon chain length.

PFHpA is water-soluble and exists predominantly as an anion in the environment, which influences its transport in aqueous systems. It has been detected in surface waters, indicating its potential for long-range transport through rivers and oceans industrialchemicals.gov.au.

The partitioning of PFHpA between water and sediment is a key process controlling its fate in aquatic environments. The organic carbon-normalized partition coefficient (Koc) is often used to describe this partitioning. Laboratory experiments with the closely related PFOA have reported an average log Koc of approximately 2.8 nih.gov. However, field-based studies suggest that the effective log Koc for PFOA may be closer to 3.7, indicating that a greater proportion of the compound is associated with sediments and soils than predicted by lab studies alone nih.gov. The sorption of PFCAs to sediment is influenced by factors such as the organic matter content and the physicochemical properties of the sediment nih.govdeswater.com.

PFHpA can accumulate in soil through atmospheric deposition and the application of contaminated biosolids. Its mobility in soil is influenced by its sorption to soil particles. The solid-liquid distribution coefficient (Kd) is a measure of this sorption.

The sorption of PFCAs to soil is a complex process influenced by soil properties such as organic carbon content, clay content, and pH usgs.govub.eduacs.orgresearchgate.netnih.gov. Generally, PFCAs with longer carbon chains exhibit stronger sorption to soil. For PFOA, Kd values have been shown to vary significantly across different soil types acs.orgnih.gov. The organic carbon content of the soil is a primary factor influencing the sorption of PFCAs, with higher organic carbon leading to greater sorption usgs.govnih.gov.

Table 2: Soil-Water Partitioning Coefficients for Perfluorinated Carboxylic Acids

CompoundLog Koc (cm³/g) - LabLog Koc (cm³/g) - FieldFactors Influencing Sorption
Perfluorooctanoic Acid (PFOA)~2.8 nih.gov~3.7 nih.govOrganic Carbon Content, Clay Content, pH, Cation Exchange Capacity usgs.govub.eduacs.orgresearchgate.netnih.gov
Perfluoroheptanoic Acid (PFHpA)Data not specifically available, but expected to be slightly lower than PFOA due to shorter chain length.Data not available.

The potential for PFHpA to enter and accumulate in food webs is a significant concern. Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium.

The bioaccumulation potential of PFCAs is related to their carbon chain length. While longer-chain PFCAs like PFOA are known to bioaccumulate, the bioaccumulation potential of PFHpA is considered to be intermediate industrialchemicals.gov.au. The bioelimination half-life of PFHpA in humans is estimated to be between 70 days and 1.5 years, which is shorter than that of PFOA but longer than that of PFHxA industrialchemicals.gov.au.

Bioconcentration factors (BCFs) and bioaccumulation factors (BAFs) are used to quantify the potential for a chemical to accumulate in aquatic organisms. For PFOA, median whole-body log BAFs in fish have been reported to be around 2.16 bohrium.comnih.gov. Data specifically for PFHpA is more limited, but it is expected to have a lower bioaccumulation potential than PFOA.

Trophic magnification occurs when the concentration of a substance increases at successively higher levels in a food web. Trophic magnification factors (TMFs) greater than one indicate that a substance is biomagnifying. For PFOA, TMFs have been reported to range widely, often being close to or less than one, suggesting that it does not consistently biomagnify in all food webs nih.gov. The biomagnification potential of PFHpA is also expected to be low. However, some studies have reported biomagnification of short-chain PFCAs in specific parts of a food web mdpi.comnomresearch.cn.

Table 3: Bioaccumulation and Trophic Magnification of Perfluorinated Carboxylic Acids

CompoundMedian Log BAF in Fish (L/kg-ww)Trophic Magnification Factor (TMF)Key Observations
Perfluorooctanoic Acid (PFOA)2.16 nih.govVariable, often ≤ 1 nih.govBioaccumulates in aquatic organisms but does not consistently biomagnify.
Perfluoroheptanoic Acid (PFHpA)Data not specifically available, expected to be lower than PFOA.Generally expected to be low, but some studies show potential for biomagnification in specific food web compartments. mdpi.comIntermediate bioaccumulation potential between shorter and longer chain PFCAs. industrialchemicals.gov.au

Remediation and Treatment Strategies for Perfluoroalkyl Substance Contamination

The remediation of water and soil contaminated with per- and polyfluoroalkyl substances (PFAS), such as this compound, presents significant challenges due to the exceptional stability of the carbon-fluorine bond. mdpi.com These synthetic compounds, often called "forever chemicals," are resistant to most conventional degradation methods. fehrgraham.comuswatersystems.com Consequently, research has focused on developing robust strategies to remove, immobilize, or destroy these persistent pollutants from the environment.

Technologies for Removal from Aqueous Media

The removal of PFAS from water is a primary focus of environmental remediation efforts. Several technologies have proven effective, primarily by separating the contaminants from the water rather than destroying them. itrcweb.org The most established methods include sorption by activated carbon, ion exchange resins, and high-pressure membrane filtration. uswatersystems.com

Sorption Technologies: Granular activated carbon (GAC) is the most extensively researched and commonly used method for PFAS removal from drinking water. uswatersystems.commarinbarrettlaw.com GAC operates on the principle of adsorption, where PFAS molecules are physically bound to the porous surface of the carbon. itrcweb.org While effective for long-chain PFAS like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), its efficiency can be lower for shorter-chain compounds. r3sustainability.com Ion exchange (IX) resins represent another sorption technology that can offer higher removal efficiency and capacity for a broader range of PFAS, including short-chain variants, compared to GAC. uswatersystems.comr3sustainability.com These resins work by exchanging ions on their surface with PFAS anions in the water. itrcweb.org

Membrane Filtration: High-pressure membrane systems, such as reverse osmosis (RO) and nanofiltration (NF), are highly effective at removing PFAS, with rejection efficiencies often exceeding 99%. johnfhuntregeneration.co.ukresearchgate.net These processes use a semi-permeable membrane to physically block PFAS molecules while allowing water to pass through. uswatersystems.comjohnfhuntregeneration.co.uk A significant drawback of membrane filtration is the generation of a concentrated waste stream, or brine, which requires further treatment or disposal. itrcweb.orgitrcweb.org

Advanced Oxidation Processes (AOPs): AOPs are destructive technologies that use powerful oxidizing agents like ozone or hydrogen peroxide to break down PFAS molecules. marinbarrettlaw.com While promising, their effectiveness can be limited by the high stability of the C-F bond. marinbarrettlaw.com

Below is a comparative overview of common technologies for aqueous PFAS removal.

TechnologyMechanismAdvantagesDisadvantages
Granular Activated Carbon (GAC) AdsorptionProven effectiveness, cost-efficient, easily integrated into existing systems. r3sustainability.comLess effective for short-chain PFAS, requires media replacement and disposal of spent carbon. r3sustainability.com
Ion Exchange (IX) Resins Ion Exchange, AdsorptionHigh removal efficiency for a broad range of PFAS, lower operational footprint than GAC. itrcweb.orgr3sustainability.comHigher cost than GAC, spent resin requires disposal or regeneration, which creates a waste stream. uswatersystems.com
Reverse Osmosis (RO) / Nanofiltration (NF) Size ExclusionVery high removal efficiency (>99%) for most PFAS. johnfhuntregeneration.co.ukresearchgate.netHigh energy consumption, produces a concentrated waste stream requiring management. itrcweb.orgitrcweb.org

Purification of Contaminated Soils and Waters

Remediating PFAS-contaminated soils is complex, as these compounds can leach into groundwater, creating a long-term source of contamination. fehrgraham.comwatchwater.de Current field-implemented strategies for soil primarily focus on containment or removal and off-site disposal. itrcweb.org

Excavation and Disposal: This straightforward approach involves physically removing the contaminated soil and transporting it to a permitted landfill. itrcweb.orgitrcweb.org To minimize the risk of PFAS leaching from the landfill, the excavated soil may first be treated with stabilizing agents. itrcweb.org However, this method is costly and simply relocates the contamination without destroying it. fehrgraham.com

Sorption and Stabilization: This in-situ technique involves adding amendments to the contaminated soil to immobilize the PFAS, preventing its migration into groundwater. fehrgraham.comitrcweb.org Activated carbon is a common amendment; it can be injected or mixed into the soil to bind the PFAS compounds. fehrgraham.com This method is cost-effective for reducing risk at sites with low to moderate contamination but does not remove the PFAS mass. fehrgraham.comitrcweb.org

Soil Washing: This ex-situ process uses water or a washing solution to separate contaminated fine particles (clays and silts) from coarser, less contaminated sand and gravel. fehrgraham.comitrcweb.org The underlying principle is that PFAS preferentially sorb to soil fractions with higher organic carbon content, which are typically the finer particles. itrcweb.org This reduces the volume of contaminated material requiring disposal, but the process can be energy-intensive and requires management of the washing fluids. fehrgraham.com

StrategyDescriptionApplicabilityLimitations
Excavation and Disposal Physical removal of contaminated soil and transport to a permitted landfill. itrcweb.orgjohnfhuntregeneration.co.ukHeavily contaminated sites where rapid risk reduction is needed.High cost, risks associated with transport, does not destroy contaminants. fehrgraham.com
Immobilization/Stabilization In-situ addition of sorbents like activated carbon to bind PFAS and prevent leaching. fehrgraham.comitrcweb.orgSource zone treatment to reduce migration to groundwater; suitable for low concentrations. fehrgraham.comitrcweb.orgContaminant mass remains in place; long-term stability may be a concern.
Soil Washing Ex-situ separation of highly contaminated fine soil particles from bulk soil using a liquid wash. fehrgraham.comitrcweb.orgSoils with distinct particle size distributions where contaminants are bound to fines.Energy-intensive, generates contaminated wash water and concentrated soil fines that need further treatment or disposal. fehrgraham.com

Catalytic Decomposition Methods

Destructive technologies are highly sought after for PFAS remediation as they offer the potential for complete mineralization into harmless products. Catalytic methods are an area of active research, showing promise in breaking the robust carbon-fluorine bond.

Photocatalytic Degradation: This process utilizes semiconductor materials as catalysts, which, when activated by light (typically UV), generate highly reactive species that can degrade PFAS. mdpi.com Various catalysts, including titanium dioxide (TiO₂) and indium oxide (In₂O₃), have been investigated. mdpi.comnih.gov Studies have shown that under acidic conditions, photocatalysis can be effective, though the degradation rates can be influenced by water chemistry, such as the presence of other organic matter or inorganic ions. mdpi.comnih.gov For example, one study achieved 95% degradation of PFOA within 8 hours using an iron-exchanged zeolite catalyst. acs.org

Electrochemical Oxidation: This method employs electrodes to generate strong oxidizing agents or to directly degrade PFAS at the electrode surface. johnfhuntregeneration.co.uknih.gov The process can effectively break down PFAS into less harmful substances. johnfhuntregeneration.co.uk Research has demonstrated that activating peroxymonosulfate (B1194676) (PMS) at a Ti/SnO₂-Sb anode can significantly enhance PFOA degradation by generating both sulfate (B86663) and hydroxyl radicals. nih.gov

Supercritical Water Oxidation (SCWO): SCWO treats contaminated water under conditions of high temperature and pressure, bringing water to a supercritical state where it acts as a powerful oxidizing agent. r3sustainability.com This technology can achieve near-total destruction (>99.99%) of PFAS, converting them into carbon dioxide, water, and fluoride (B91410). r3sustainability.com While highly effective, SCWO systems have high capital and operational costs. r3sustainability.com Alumina-based catalysts have also been shown to decrease the temperatures needed for the destruction of gas-phase PFAS. nih.gov

MethodCatalyst/MechanismKey Findings
Photocatalysis Light-activated semiconductor catalysts (e.g., TiO₂, In₂O₃, Fe-Zeolites) generate reactive oxygen species. mdpi.comacs.orgDegradation efficiency is often higher in acidic conditions; can be inhibited by co-contaminants. mdpi.comnih.gov Achieved 99.9% degradation in 24 hours under specific lab conditions. acs.org
Electrochemical Oxidation Electric current and catalytic electrodes generate hydroxyl and sulfate radicals to break C-F bonds. johnfhuntregeneration.co.uknih.govCan effectively degrade PFAS into shorter-chain compounds and eventually mineralize them. nih.gov
Supercritical Water Oxidation (SCWO) Water above its critical point (374 °C, 221 bar) acts as a non-polar solvent and oxidizing medium. r3sustainability.comAchieves >99.99% destruction efficiency for a wide range of PFAS with no residual waste. r3sustainability.com

Development of Non-Bioaccumulable Alternatives

Given the environmental persistence and potential health risks of long-chain PFAS, a significant effort is underway to develop safer, non-bioaccumulable alternatives. researchgate.netrhhz.net The primary strategies involve modifying the fluorinated chain or replacing fluorine altogether.

Short-Chain PFAS: One of the earliest approaches was to replace long-chain (C8) PFAS like PFOA and PFOS with shorter-chain compounds (C4 or C6). rhhz.net These compounds are generally less bioaccumulative and have shorter half-lives in the human body. researchgate.net However, they are often more mobile in the environment and still highly persistent, leading to widespread water contamination. researchgate.net

Modified Fluorocarbon Chains: Another strategy involves inserting "weak points," such as ether linkages or hydrocarbon segments, into the fluorocarbon chain. rhhz.netresearchgate.net These heteroatoms break up the continuous chain of C-F bonds, making the molecule more susceptible to degradation in the environment. rhhz.net

Fluorine-Free Alternatives: The most sustainable long-term solution is the development of completely fluorine-free substances that can replicate the unique performance properties of PFAS. researchgate.netlisam.com Research is active in several areas:

Siloxane-based Surfactants: New silicone-based surfactants are being developed for applications like firefighting foams. serdp-estcp.mil These aim to achieve the necessary low surface tension and spreading characteristics without using fluorine. serdp-estcp.mil

Bio-based Surfactants: Materials derived from natural sources, such as fungi and bacteria, can act as effective detergents and surfactants. lisam.com These "biosurfactants" are biodegradable and non-toxic, offering a sustainable alternative in some applications. lisam.com

Hydrocarbon Surfactants: For some uses, novel hydrocarbon-based surfactants and polymers are being designed to create low surface energy coatings and additives. researchgate.net

The transition to these alternatives is challenging, as no single material can replace the high performance of PFAS across all applications. serdp-estcp.milresearchgate.net

Toxicological and Ecotoxicological Research Perspectives

In Vitro and In Vivo Toxicological Methodologies

In vitro and in vivo toxicological methodologies are fundamental to understanding the potential hazards of chemical substances. In vitro studies, which are conducted in a controlled environment outside of a living organism, provide insights into the mechanisms of toxicity at the cellular and molecular level. In vivo studies, conducted in living organisms, offer a more complex picture of a substance's effects on a whole biological system.

Cellular and biochemical studies are crucial for elucidating the toxic effects of substances at a subcellular level. Research on perfluorinated carboxylic acids (PFCAs), including PFHpA, has utilized various cell-based assays to investigate their potential for cytotoxicity, genotoxicity, and other adverse cellular effects.

One comparative in vitro study on the toxicity of PFCAs with varying carbon chain lengths in the human hepatocarcinoma cell line HepG2 demonstrated a positive correlation between carbon chain length and cytotoxicity. drugbank.com However, the study did not find evidence of an apoptotic mechanism for the observed cytotoxicity. drugbank.com All PFCAs investigated in this study, which included compounds structurally similar to PFHpA, were found to be negative in two independent genotoxicity assays. drugbank.com

Chronic exposure of rat liver epithelial cells (TRL 1215) to PFOA, a compound structurally similar to PFHpA, has been shown to induce multiple characteristics of malignant transformation in vitro. nih.gov These changes included morphological alterations, loss of contact inhibition, and the formation of multinucleated and spindle-shaped cells. nih.gov Furthermore, PFOA-treated cells exhibited increased resistance to PFOA-induced toxicity, enhanced cell migration, and the ability to form larger colonies in soft agar, all of which are indicative of a tumorigenic potential. nih.gov

Studies on human cytotrophoblasts, a type of placental cell, have shown that PFOA exposure can reduce cell viability in a concentration-dependent manner. nih.gov These findings suggest that PFAS, including PFHpA by extension, could potentially impact placental function and fetal development. nih.gov

Table 1: Summary of In Vitro Cellular and Biochemical Findings for PFCAs

Cell LinePFCA StudiedObserved EffectsReference
HepG2Various PFCAsCytotoxicity correlates with carbon chain length; No evidence of apoptosis; Negative for genotoxicity. drugbank.com drugbank.com
TRL 1215PFOAMorphological changes, loss of contact inhibition, increased cell migration, characteristics of malignant transformation. nih.gov nih.gov
Human CytotrophoblastsPFOAReduced cell viability in a concentration-dependent manner. nih.gov nih.gov

Understanding the interactions of chemical compounds with biological macromolecules is key to deciphering their mechanisms of toxicity. For PFAS, including PFHpA, a significant area of research has been their binding to and interaction with proteins.

Human serum albumin (HSA) is a primary transport protein in the blood and has been identified as a significant binding partner for many PFAS. researchgate.net The binding of PFCAs to HSA can influence their distribution and retention in the body. researchgate.net Studies have shown that the binding affinity of PFCAs to HSA increases with the length of the carbon chain. mdpi.com The interactions are complex, involving electrostatic forces, hydrogen bonding, and van der Waals interactions. mdpi.com

Research using structural mass spectrometry has provided detailed insights into the interaction of PFOA with serum proteins, identifying specific binding sites on human serum albumin. nih.gov These studies are crucial for understanding the toxicokinetics of these compounds. nih.gov

Beyond serum albumin, other proteins have been identified as targets for PFAS. Human liver fatty acid-binding protein (hL-FABP) is another important protein involved in the transport of fatty acids and other ligands within liver cells. Studies have demonstrated that PFCAs can bind to hL-FABP, with the binding affinity also increasing with the carbon chain length. nih.gov This interaction is thought to be mediated by electrostatic attraction and hydrogen bonding and may play a role in the bioaccumulation and toxicity of these compounds in the liver. nih.gov

The study of Absorption, Distribution, Metabolism, and Excretion (ADME) is critical for understanding the fate of a chemical within an organism. For PFAS, these pharmacokinetic properties are particularly important due to their persistence.

Studies in rats have shown that PFOA is rapidly and completely absorbed after oral administration, with approximately 100% bioavailability. epa.gov Following absorption, PFOA distributes to various tissues, with the liver being a significant target organ. healthvermont.gov A notable characteristic of many PFAS is the marked sex difference in their elimination kinetics in rats, with males exhibiting significantly longer elimination half-lives than females. epa.gov

In humans, the biological half-life of PFOA is much longer than in laboratory animals, contributing to its persistence in the body. nih.gov The primary route of excretion for many PFAS is via the urine. health.gov.au It is generally understood that PFAS, including PFHpA, are not significantly metabolized in the body. health.gov.au The persistence of these compounds is largely attributed to their efficient renal reabsorption. health.gov.au

Table 2: Comparative ADME Characteristics of PFOA in Rats

ParameterMale RatsFemale RatsReference
Oral Bioavailability~100%~100% epa.gov
Time to Max Plasma Conc.~10.5 hours~1.25 hours epa.gov
Elimination Half-life~171-288 hours~3-15 hours epa.gov

Risk Assessment Frameworks and Methodologies

Risk assessment frameworks for chemicals like PFHpA are evolving to incorporate modern toxicological tools and methodologies. These advanced approaches aim to provide a more mechanistic and human-relevant understanding of potential health risks.

A modern approach to risk assessment involves the integration of toxicogenomics with physiologically based pharmacokinetic (PBPK) modeling. Toxicogenomics studies the effects of toxic substances on the genome, providing insights into the molecular mechanisms of toxicity. PBPK models are mathematical representations of the ADME processes, which can simulate the concentration of a chemical in different tissues over time. nih.govacs.orgcdc.govnih.govnih.gov

By combining these two powerful tools, researchers can link external exposure levels to internal tissue concentrations (dosimetry) and then to the resulting biological effects at the molecular level. This integrated approach allows for a more quantitative and biologically plausible risk assessment.

PBPK models have been developed for PFOA in various species, including rats and humans, to simulate its toxicokinetics and tissue distribution. nih.govacs.orgcdc.govnih.govnih.gov These models are essential for extrapolating findings from animal studies to humans and for understanding the impact of different exposure scenarios. nih.govcdc.govnih.gov The development of permeability-limited PBPK models, which consider the rate of substance uptake across cell membranes, represents a refinement over older flow-limited models. acs.org

Toxicogenomic studies on PFOA have provided a wealth of data on the genes and pathways affected by this compound, particularly in the liver. ovid.comnih.govoup.comtandfonline.comnih.gov These studies have been instrumental in identifying the role of nuclear receptors like peroxisome proliferator-activated receptor alpha (PPARα) and constitutive androstane (B1237026) receptor (CAR) in mediating the effects of PFOA. ovid.comnih.govoup.com

Toxicogenomic analyses are used to identify differentially expressed genes (DEGs) and enriched biological pathways following exposure to a toxicant. This information helps to elucidate the mode of action of the chemical and can serve as a basis for identifying biomarkers of exposure and effect.

Studies in mice have shown that PFOA exposure leads to significant alterations in gene expression in the liver. ovid.comnih.govoup.com A large percentage of the genes altered by PFOA are dependent on the activation of PPARα. nih.govoup.com These genes are involved in various metabolic processes, including fatty acid and lipid metabolism. oup.com

In addition to PPARα-dependent effects, PFOA has also been shown to regulate a subset of genes independently of this receptor, some of which are under the control of the nuclear receptor CAR. ovid.comnih.govoup.com These genes are often involved in xenobiotic metabolism. ovid.comnih.gov

Pathway enrichment analysis of transcriptomic data from PFOA-exposed human cytotrophoblasts has revealed that pathways related to lipid metabolism and the innate immune response are significantly affected. nih.gov Similarly, transcriptomic studies in the kidneys of offspring mice exposed to PFOA during gestation identified the PPAR signaling pathway and circadian rhythm as being significantly impacted. nih.gov

Table 3: Key Enriched Pathways Following PFOA Exposure in Different Models

Biological ModelKey Enriched PathwaysReference
Mouse LiverFatty Acid Metabolism, Lipid Metabolism, Xenobiotic Metabolism ovid.comnih.govoup.comoup.com
Human CytotrophoblastsLipid Metabolism, Innate Immune Response nih.gov
Mouse Kidney (offspring)PPAR Signaling Pathway, Circadian Rhythm, Biosynthesis of Unsaturated Fatty Acids nih.gov

Conversion of Gene Benchmark Doses to Human Equivalent Doses

The translation of in vitro data, such as gene expression changes, into human-relevant exposure limits is a complex process at the forefront of modern toxicology. For substances like PFHpA, this involves a workflow known as quantitative in vitro to in vivo extrapolation (QIVIVE) to convert a benchmark concentration (BMD) from cellular studies into a human equivalent dose (HED). nih.govresearchgate.net

The process generally follows these steps:

Deriving a Molecular Point of Departure: High-throughput transcriptomics are used to analyze gene expression changes in human cell cultures (e.g., primary liver cell spheroids) exposed to the chemical. nih.govresearchgate.net Dose-response models are applied to this data to determine the benchmark concentration (BMC) and its lower confidence limit (BMCL), which represents the concentration at which a specific, small change in gene expression occurs. nih.gov This serves as the molecular point of departure.

In Vitro to In Vivo Extrapolation (IVIVE): A key challenge is determining the equivalent external dose in a whole organism that would result in the same internal concentration at the target tissue as observed in the in vitro experiment. This is achieved through reverse dosimetry, which often employs physiologically based pharmacokinetic (PBPK) models. nih.govresearchgate.net These models simulate the absorption, distribution, metabolism, and excretion of the substance in the human body to estimate the oral intake dose that corresponds to the in vitro benchmark concentration.

Application of Uncertainty Factors: To derive a final health-based guidance value, such as a tolerable daily intake (TDI), uncertainty factors (UFs) are applied to the HED. These factors account for remaining uncertainties, such as human variability in toxicodynamics (how the chemical affects the body). nih.gov This approach allows for the establishment of safety limits for human exposure based on molecular-level changes, moving away from reliance on traditional animal testing. researchgate.net The conversion of animal-derived No Observed Adverse Effect Levels (NOAELs) to a HED is often based on body surface area normalization. fda.govnih.gov

Ecotoxicity Studies in Aquatic Organisms and Insects

Research into the ecotoxicity of PFHpA has identified effects on various aquatic life forms. Studies on the marine bacterium Vibrio fischeri showed that PFHpA inhibits bioluminescence, a common measure of metabolic disruption. nih.govresearchgate.net The effective concentration causing a 50% reduction in luminescence (EC50) for PFHpA was determined to be 5.21 ± 0.26 mM. researchgate.net

A significant pathway for the transfer of PFAS from aquatic to terrestrial ecosystems is through the emergence of aquatic insects. acs.orgnih.gov Studies have quantified the presence of various PFAS, including short-chain compounds, in different insect life stages, indicating bioaccumulation. acs.orgnih.gov High concentrations of PFAS have been found in aquatic insect larvae and the emergent adult insects that are subsequently consumed by terrestrial predators like spiders, birds, and bats. nih.gov

Table 1: Mean Concentrations of Σ24PFAS in Aquatic Insect Larvae from a Contaminated Lake

Insect GroupMean Concentration (ng g-1 dry weight)Sample Size (n)
Dragonfly larvae400 ± 665
Damselfly larvae7201
Midges7501
Caddisfly larvae6601

Data sourced from a study on a PFAS-contaminated lake, showing bioaccumulation in various aquatic insect larvae. acs.org

Comparative Toxicology with Other Perfluoroalkyl Substances

PFHpA is a short-chain perfluoroalkyl carboxylic acid (PFCA), and its toxicological profile is often compared to the long-chain compounds PFOA (C8) and PFOS, which have been largely phased out due to environmental and health concerns. nih.gov A primary distinction lies in their toxicokinetics. Shorter-chain PFCAs like PFHpA are eliminated from the body much more rapidly than their long-chain counterparts. nih.gov

A comparative study in rats demonstrated significant differences in elimination half-lives. nih.gov This rapid clearance is a key factor contributing to the generally lower toxicity profile of shorter-chain PFAS compared to PFOA and PFOS. nih.govnih.gov While PFOA and PFOS are associated with a range of health effects, including immune and thyroid disruption, liver and kidney disease, and cancer, the data for PFHpA is less extensive but points towards a different, though not entirely benign, profile. nih.gov Generally, for aquatic invertebrates, PFOS has been shown to be more toxic than PFOA. nih.gov

Table 2: Comparative Toxicokinetics of PFHpA and PFOA in Male Rats

CompoundCarbon Chain LengthHalf-Life (days)Total Clearance (CLtot)
Perfluoroheptanoic acid (PFHpA)C70.10High
Perfluorooctanoic acid (PFOA)C85.63Low

Data from a study in male Wistar rats, highlighting the much faster elimination of the shorter-chain PFHpA compared to PFOA. nih.gov

As replacements for long-chain PFAS, short-chain compounds like PFHpA have been developed by industry. industrialchemicals.gov.auepa.gov The general toxicological consensus is that toxicity and bioaccumulation potential decrease as the carbon chain length shortens. nih.govresearchgate.net For example, studies on the freshwater crustacean Daphnia magna show a clear trend where acute toxicity decreases from PFOA (C8) to perfluorohexanoic acid (PFHxA, C6) and perfluorobutanoic acid (PFBA, C4). researchgate.netnih.gov

Table 3: Acute Toxicity (48-h LC50) of PFCAs to Daphnia magna

CompoundCarbon Chain LengthLC50 (μg L-1)
Perfluorooctanoic acid (PFOA)C8239,000
Perfluorohexanoic acid (PFHxA)C61,048,000
Perfluorobutanoic acid (PFBA)C45,251,000

Data illustrates the inverse relationship between carbon chain length and acute toxicity in Daphnia magna. researchgate.net

However, "less toxic" does not mean non-toxic. Emerging research indicates that short-chain PFAS, including PFHpA, are associated with adverse health effects. nih.gov Epidemiological research has linked PFHpA to the disruption of gonadotropins and free androgen levels in fetuses. nih.gov Another cross-sectional analysis found a positive association between PFHpA levels and elevated alanine (B10760859) aminotransferase (ALT), an indicator of potential liver injury. nih.gov

Regarding structural isomers, there is evidence suggesting that branched PFAS isomers are generally eliminated more readily and may be less toxic than their linear counterparts, although toxicological data on branched isomers is less comprehensive. dtic.mil

Advanced Applications and Materials Science Research Involving Cesium Perfluoroheptanoate

Role as a Fluorosurfactant in Polymer Science

Fluorosurfactants are critical components in the synthesis of fluoropolymers, valued for their ability to reduce surface tension and form stable micelles in aqueous environments. These properties are essential for facilitating polymerization reactions.

Emulsion polymerization is a common industrial method for producing fluoropolymers. This process involves dispersing water-insoluble monomers in an aqueous phase with the aid of a surfactant. While various fluorinated surfactants have been historically employed for this purpose, the specific use of cesium perfluoroheptanoate is not extensively detailed in publicly available research. The general mechanism, however, relies on the amphiphilic nature of the surfactant molecule. The hydrophobic perfluoroalkyl tail orients towards the monomer droplets, while the hydrophilic carboxylate head group remains in the aqueous phase, creating stable micelles where polymerization is initiated and proceeds.

Integration in Advanced Materials Development

The distinct characteristics of both the cesium cation and the perfluoroheptanoate anion have led to research into their combined effects in the development of advanced materials, particularly in the field of perovskite solar cells.

Research has shown that additives with multifunctional sites can interact with perovskite components to modulate crystallization kinetics, leading to higher-quality films with fewer defects. For instance, the use of additives containing both Lewis base and Lewis acid groups can effectively passivate undercoordinated ions at the surface and grain boundaries of the perovskite material. researchgate.net While research often focuses on cesium added in simpler forms like cesium iodide, the principle of cation inclusion for stability is well-established. The perfluoroheptanoate anion, being a fluorinated species, can contribute to stability by creating a hydrophobic surface that helps prevent the ingress of water and oxygen, which are known to degrade perovskite materials.

Table 1: Role of Constituent Ions in Perovskite Stabilization

Ion Role in Stabilization Research Finding
Cesium (Cs⁺) Structural Stabilizer Incorporating Cs⁺ into the perovskite lattice enhances thermal and structural stability.

| Perfluoroheptanoate | Surface Passivator / Hydrophobic Barrier | Fluorinated moieties can prevent the ingress of water and oxygen, enhancing device stability. |

The degradation of perovskite solar cells is often linked to defect migration, including both cation and anion vacancies, within the crystal structure. These defects can act as sites for non-radiative recombination, reducing the efficiency and long-term stability of the device.

Multifunctional additives are sought to passivate both cationic and anionic defects simultaneously. researchgate.net The this compound compound offers a dual-function potential.

Cation (Cs⁺): The cesium ion helps to stabilize the perovskite structure, suppressing ion migration.

Anion (Perfluoroheptanoate): The fluorinated anion can passivate surface defects through coordination and hydrogen bonding. Its hydrophobic nature provides a barrier against environmental moisture, a key factor in perovskite decomposition. This synergistic effect can slow down crystallization during film deposition, leading to improved crystalline quality and reduced trap density. researchgate.net By immobilizing ions through enhanced chemical bonding, such additives contribute to significantly improved device stability. dntb.gov.ua

The improvements in efficiency and stability of perovskite materials, facilitated by additives, are critical for their application in nanoelectronics and photonics. High-quality perovskite films with low defect densities are essential for manufacturing efficient light-emitting diodes (LEDs), photodetectors, and lasers. The passivation of surface defects reduces non-radiative recombination losses, which is crucial for enhancing the performance of light-emitting devices. Furthermore, the enhanced stability allows these devices to operate reliably for longer periods. The ability to tune crystallization and passivate ionic defects is a key step toward realizing the potential of perovskites in next-generation optoelectronic applications.

There is currently no significant research available in the provided search results that details the specific application or investigation of this compound in the field of bionanomaterials, including its use for biomarkers, biodiagnostics, or biosensors.

Interaction with Polymeric Systems

Comprehensive studies detailing the interaction of this compound with polymeric systems, such as its aggregation behavior on poly(ethylene glycol) oligomers and its capacity to induce conformational changes in polymers, are not prominently featured in the existing body of scientific research.

Aggregation on Poly(ethylene glycol) Oligomers

There is a lack of specific research data on the aggregation of this compound on poly(ethylene glycol) (PEG) oligomers. Scientific investigations into the critical aggregation concentration, thermodynamic parameters of aggregation, and the stoichiometry of potential this compound-PEG complexes are not available in the public domain.

Conformational Changes of Polymers Induced by Surfactant Aggregates

Similarly, information regarding the ability of this compound aggregates to induce conformational changes in polymers is not documented in the available literature. Research that would provide insights into phenomena such as the transition of polymer chains from a coiled to an extended state upon interaction with this specific surfactant is currently absent.

Catalyst Applications

While this compound is listed as a chemical product by some suppliers who also offer chemical catalysts, specific details or research articles demonstrating its use as a catalyst are not available. The catalytic properties and potential applications of this compound in chemical synthesis or other industrial processes have not been a significant focus of published research. One study mentions the use of this compound in the context of research on bismuth oxido nanoclusters, but it is not utilized as a catalyst in this instance.

Further research is required to elucidate the potential of this compound in these areas of materials science.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing cesium perfluoroheptanoate (CsPFHpA) with high purity?

  • Methodological Answer : CsPFHpA is synthesized via neutralization of perfluoroheptanoic acid (PFHpA, CAS 375-85-9) with cesium hydroxide or carbonate in aqueous or alcoholic solvents. To ensure purity, use stoichiometric ratios under inert atmospheres (e.g., nitrogen) to avoid hydrolysis. Post-synthesis, recrystallization from ethanol-water mixtures or vacuum sublimation (for thermally stable fractions) is recommended. Characterization should include FTIR (C-F stretching at 1100–1250 cm⁻¹) and elemental analysis for cesium content .

Q. How can researchers characterize the thermal stability of CsPFHpA for experimental applications?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen/argon at a heating rate of 5–10°C/min to observe decomposition temperatures. Differential scanning calorimetry (DSC) identifies phase transitions. Compare results with structurally similar compounds (e.g., potassium perfluoroheptanoate, CAS 21049-36-5) to validate stability trends. Document deviations >5% as potential impurities or hydration effects .

Q. What solvents are compatible with CsPFHpA for colloidal or micellar system studies?

  • Methodological Answer : CsPFHpA exhibits solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water due to its perfluorinated chain. For micelle formation, use water-acetone mixtures (1:1 v/v) and monitor critical micelle concentration (CMC) via surface tension measurements. Contrast with shorter-chain analogs (e.g., CsPFBA) to assess chain-length-dependent behavior .

Advanced Research Questions

Q. How can contradictory data on CsPFHpA’s solubility in aqueous systems be resolved?

  • Methodological Answer : Discrepancies often arise from pH variations or trace ion interference. Design controlled experiments using buffered solutions (pH 2–12) and ICP-MS to quantify cesium ion release. Perform meta-analysis of existing studies (e.g., Pharos Project data on PFAS solubility ) to identify outliers. Apply the FINER framework (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses for testing .

Q. What computational methods are suitable for modeling CsPFHpA’s interaction with biological membranes?

  • Methodological Answer : Use molecular dynamics (MD) simulations with force fields optimized for perfluorinated compounds (e.g., OPLS-AA). Parameterize the cesium ion using quantum mechanical calculations (DFT/B3LYP). Validate against experimental data (e.g., membrane permeability assays) and cross-reference with toxicity studies on related PFAS (e.g., perfluorobutane sulfonic acid ). Address force field limitations by testing multiple simulation durations (>100 ns) .

Q. How should researchers design experiments to assess CsPFHpA’s environmental persistence in soil systems?

  • Methodological Answer : Conduct microcosm studies with spiked soil samples under aerobic/anaerobic conditions. Monitor degradation via LC-MS/MS for PFHpA and transformation products (e.g., shorter-chain PFAS). Include abiotic controls (sterilized soil) to distinguish microbial vs. chemical degradation. Use PICOT framework:

  • P : Soil microbiota; I : CsPFHpA exposure; C : Uncontaminated soil; O : Half-life calculation; T : 180-day observation .

Data Analysis & Contradiction Management

Q. What statistical approaches are recommended for interpreting heterogeneous toxicity data on CsPFHpA?

  • Methodological Answer : Apply mixed-effects models to account for variability across studies (e.g., cell lines, exposure durations). Use sensitivity analysis to identify high-impact variables (e.g., cesium vs. PFHpA contributions). Cross-validate with EPA evidence synthesis protocols for PFAS, which grade study confidence based on dose-response consistency and experimental rigor .

Q. How can conflicting results in CsPFHpA’s optoelectronic applications be systematically addressed?

  • Methodological Answer : Replicate key studies (e.g., CsPbX3 perovskite nanocrystal synthesis ) using identical precursors and annealing conditions. Compare photoluminescence quantum yields (PLQY) and XRD patterns to isolate synthesis variables. Publish negative results in open-access repositories to reduce publication bias .

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